Spectroscopic Characterization of 2-Phenethyl-1H-pyrrole: A Comprehensive Guide to Structural Elucidation
Spectroscopic Characterization of 2-Phenethyl-1H-pyrrole: A Comprehensive Guide to Structural Elucidation
Executive Summary
In modern drug discovery and natural product chemistry, the precise structural elucidation of heterocyclic pharmacophores is paramount. 2-Phenethyl-1H-pyrrole (C₁₂H₁₃N) is a highly versatile structural motif. It serves as a core scaffold in the design of GRP94-selective inhibitors for metastatic cancer therapy , acts as a potent D-amino acid oxidase (DAAO) inhibitor for neurodegenerative diseases , and is frequently identified in bioactive secondary metabolites isolated from fungicolous fungi like Xylaria longipes.
This whitepaper provides an in-depth, self-validating analytical framework for the spectroscopic characterization of 2-phenethyl-1H-pyrrole. By synthesizing Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and optical spectroscopy data, this guide empowers analytical scientists to confidently verify the integrity of this compound and its derivatives.
Chemical Context & Spectroscopic Challenges
The molecular architecture of 2-phenethyl-1H-pyrrole consists of an electron-rich pyrrole ring linked to a phenyl ring via a flexible ethylene (-CH₂-CH₂-) bridge. This structure presents specific analytical challenges:
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Conformational Averaging: The free rotation around the ethylene linker creates complex spin-spin coupling environments (AA'BB' spin systems) in ¹H NMR.
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Quadrupolar Relaxation: The ¹⁴N nucleus of the pyrrole ring possesses a nuclear spin of I = 1, leading to rapid quadrupolar relaxation that broadens the adjacent N-H proton signal, sometimes obscuring it entirely in protic solvents.
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Conjugation Isolation: The saturated ethylene bridge breaks the π-conjugation between the two aromatic systems, dictating that the UV-Vis spectrum will be an additive composite of the isolated chromophores rather than a single, bathochromically shifted system.
Analytical Workflow
To ensure absolute structural certainty, a multi-modal spectroscopic approach is required. The following workflow outlines the logical progression from sample preparation to data integration.
Analytical workflow for the spectroscopic characterization of 2-phenethyl-1H-pyrrole.
Nuclear Magnetic Resonance (NMR) Profiling
Causality in Chemical Shifts and Multiplicities
The ¹H NMR spectrum of 2-phenethyl-1H-pyrrole in CDCl₃ is defined by three distinct regions:
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The Heteroaromatic Core: The pyrrole N-H proton typically appears as a broad singlet around δ 7.78 ppm . The C5-H is deshielded (δ ~6.68 ppm) relative to C3-H and C4-H (δ ~6.0-6.1 ppm) due to its immediate proximity to the electronegative nitrogen. However, all pyrrole protons are shielded compared to standard benzenoid aromatics due to the strong +M (resonance) effect of the nitrogen lone pair delocalizing into the π-system.
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The Phenyl Ring: The five protons of the monosubstituted phenyl ring appear as overlapping multiplets between δ 7.16 - 7.35 ppm.
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The Ethylene Bridge: The -CH₂-CH₂- linker forms an AA'BB' spin system. Because the chemical shift difference between the α-CH₂ and β-CH₂ is small and comparable to their coupling constant (J ≈ 7.5 Hz), they appear as complex, higher-order multiplets (often described as apparent triplets) around δ 2.88 and 2.95 ppm.
2D NMR: Confirming the Linkage
To definitively prove that the phenethyl group is attached at the C2 position of the pyrrole (rather than C3), Heteronuclear Multiple Bond Correlation (HMBC) is critical.
Key 2D NMR HMBC interactions confirming the exact connectivity of the ethylene bridge.
Mass Spectrometry and Fragmentation Causality
High-Resolution Mass Spectrometry (HRMS) utilizing Electrospray Ionization (ESI) or Electron Ionization (EI) provides exact mass and structural connectivity.
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Exact Mass: The theoretical [M+H]⁺ ion for C₁₂H₁₄N⁺ is m/z 172.1121.
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Fragmentation Pathway: The C-C bond of the ethylene linker is the most labile point in the molecule because it is benzylic to both aromatic rings. Collision-Induced Dissociation (CID) yields two highly stable, resonance-stabilized cations: the tropylium cation (C₇H₇⁺, m/z 91) and the pyrrol-2-ylmethylium cation (C₅H₆N⁺, m/z 80). The presence of these two fragments is an absolute diagnostic indicator of the phenethyl topology.
Self-Validating Experimental Protocols
To ensure rigorous Trustworthiness (E-E-A-T), the following protocols are designed as self-validating systems, meaning the method inherently checks its own accuracy during execution.
Protocol A: Self-Validating NMR Acquisition
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System Calibration: Acquire a 1D ¹H spectrum of a standard 1% TMS in CDCl₃. Validation Check: The TMS peak width at half-height must be < 1.0 Hz to confirm optimal magnetic field homogeneity (shimming).
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Sample Preparation: Dissolve 15 mg of 2-phenethyl-1H-pyrrole (pre-validated to >95% purity via HPLC) in 0.6 mL of CDCl₃ (99.8% D). Filter the solution through a glass wool plug directly into a 5 mm NMR tube to eliminate particulate-induced magnetic susceptibility artifacts.
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Acquisition Parameters: Run ¹H NMR at 500 MHz (ns=16, d1=2s, flip angle=30°) and ¹³C NMR at 125 MHz (ns=512, d1=2s, WALTZ-16 decoupling).
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Internal Validation: Check the solvent residual peak (CHCl₃ at δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C). If the solvent peak deviates by >0.02 ppm, re-calibrate the chemical shift axis. Integrate the phenyl multiplet (5H) against the pyrrole C5-H (1H); the ratio must be exactly 5.00:1.00 ± 0.05.
Protocol B: Self-Validating HRMS-ESI Acquisition
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Tuning and Calibration: Calibrate the ESI-TOF mass spectrometer using a sodium formate cluster solution. Validation Check: The mass error must be < 2 ppm across the m/z 50–1000 range.
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Sample Infusion: Dilute the analyte to 1 µg/mL in HPLC-grade Methanol/Water (50:50 v/v) spiked with 0.1% Formic Acid to promote protonation.
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Acquisition: Operate in positive ion mode (ESI+). Set capillary voltage to 3.0 kV, cone voltage to 30 V, and desolvation temperature to 350°C.
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Data Validation: Extract the [M+H]⁺ peak. Calculate the mass error (Δppm) against the theoretical mass of 172.1121 Da. A result within ±3 ppm validates the elemental composition.
Quantitative Data Summaries
Table 1: NMR Assignments (500 MHz / 125 MHz, CDCl₃)
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity (J in Hz) | Integration | ¹³C Chemical Shift (δ, ppm) |
| N-H (Pyrrole) | 7.78 | br s | 1H | - |
| C2 (Pyrrole) | - | - | - | 132.0 |
| C3 (Pyrrole) | 6.15 | m | 1H | 105.0 |
| C4 (Pyrrole) | 6.02 | m | 1H | 108.0 |
| C5 (Pyrrole) | 6.68 | m | 1H | 117.0 |
| CH₂ (α to Pyrrole) | 2.88 | m (apparent t, J ≈ 7.5) | 2H | 29.5 |
| CH₂ (β to Phenyl) | 2.95 | m (apparent t, J ≈ 7.5) | 2H | 35.8 |
| C1' (Phenyl) | - | - | - | 141.5 |
| C2', C6' (Phenyl) | 7.18 - 7.23 | m | 2H | 128.4 |
| C3', C5' (Phenyl) | 7.28 - 7.32 | m | 2H | 128.5 |
| C4' (Phenyl) | 7.18 - 7.23 | m | 1H | 126.1 |
Table 2: HRMS and FTIR Diagnostic Signals
| Technique | Parameter / Signal | Value | Structural Significance |
| HRMS (ESI+) | [M+H]⁺ (Observed) | 172.1118 m/z | Validates formula C₁₂H₁₃N (Error < 2 ppm). |
| HRMS (MS/MS) | Fragment m/z 91.05 | 91.05 m/z | Tropylium cation (C₇H₇⁺), confirms benzyl moiety. |
| HRMS (MS/MS) | Fragment m/z 80.05 | 80.05 m/z | Pyrrol-2-ylmethylium (C₅H₆N⁺), confirms pyrrole. |
| FTIR (ATR) | N-H Stretch | ~3400 cm⁻¹ | Confirms secondary amine of the pyrrole ring. |
| FTIR (ATR) | C-H Stretch (sp²) | ~3100 cm⁻¹ | Aromatic C-H bonds (Phenyl and Pyrrole). |
| FTIR (ATR) | C-H Stretch (sp³) | ~2930, 2860 cm⁻¹ | Aliphatic C-H bonds (Ethylene bridge). |
Conclusion
The comprehensive spectroscopic characterization of 2-phenethyl-1H-pyrrole requires a synergistic interpretation of NMR, HRMS, and vibrational data. By understanding the causality behind the spectral phenomena—such as quadrupolar relaxation, +M resonance effects, and benzylic fragmentation stability—analytical scientists can confidently validate the synthesis or natural isolation of this critical pharmacophore. Implementing self-validating protocols ensures that the resulting data meets the highest standards of scientific integrity required for downstream drug development.
References
- Title: US11939291B2 - GRP94 selective inhibitors and uses thereof Source: Google Patents URL
- Title: US7893098B2 - Pyrrole and pyrazole DAAO inhibitors Source: Google Patents URL
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Title: Diverse metabolites with anti-psoriasis potential from different fermentations of the fungicolous fungus Xylarialongipes HFG1018 Source: PubMed Central (PMC) URL: [Link]
